

A Comparative Guide to Acetylene-Ethene (2/1) and Other Alkyne Co-crystals

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Compound of Interest

Compound Name: Acetylene--ethene (2/1)

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This guide provides a comparative analysis of the acetylene-ethene (2/1) co-crystal against other known alkyne-containing co-crystals. Due to a scarcity of published data on other alkyne-alkene co-crystals, this comparison primarily focuses on acetylene co-crystals formed with other small molecules such as alkanes, nitriles, and aromatic compounds. The data presented herein is compiled from publicly available resources and is intended to serve as a reference for researchers in materials science and crystallography.

Introduction to Alkyne-Alkene Co-crystals

Co-crystals are crystalline structures composed of two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions. Alkyne-alkene co-crystals, a subclass of these materials, are of interest for their potential applications in materials science, including gas storage and separation, and as model systems for understanding intermolecular interactions. The acetylene-ethene (2/1) co-crystal is a specific example where two molecules of acetylene co-crystallize with one molecule of ethene.

Data Presentation: A Comparative Overview

The following table summarizes the key properties of the acetylene-ethene (2/1) co-crystal and provides a comparison with other acetylene co-crystals for which data is available.

| Property | Acetylene-Ethene (2/1) | Acetylene-Butane | Propionitrile-Acetylene | Pyridine-Acetylene (1:1) |
|---------------------------|---|---|---|--|
| Molecular Formula | C ₆ H ₈ [1] | C ₆ H ₁₂ | C ₅ H ₅ N | C ₇ H ₇ N |
| Molar Mass | 80.13 g/mol [1] | 84.16 g/mol | 81.1 g/mol | 105.14 g/mol |
| Stoichiometry | 2:1 [1] | Not specified | 1:1 [2] | 1:1 [3] |
| Crystal System | Not specified | Not specified | Monoclinic [2] | Monoclinic [3] |
| Space Group | Not specified | Not specified | P21/a [2] | Not specified |
| Formation Temperature | Not specified | 130 K [4] | 90 K [2] | ~150 K |
| Stability Range | Not specified | Stable at 90 K [4] | 90 - 160 K [2] | 90 - 180 K [3] |
| Raman Shift (C≡C stretch) | Not specified | Blue shift to 1967 cm ⁻¹ [4] | Red shift of 3.9 and 5.9 cm ⁻¹ [2] | New bands at 1948.3, 1953.1, and 1966 cm ⁻¹ [3] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of alkyne-alkene and other acetylene co-crystals, based on methodologies reported in the literature.

Co-crystal Synthesis: Cryogenic Vapor Deposition

- **Substrate Preparation:** A suitable substrate (e.g., a silicon wafer or a cryogenically cooled surface in a vacuum chamber) is cooled to a temperature below the condensation points of the constituent gases.
- **Gas Introduction:** A pre-mixed gas of the alkyne and the co-former in the desired stoichiometric ratio is introduced into the chamber. Alternatively, the gases can be introduced sequentially.

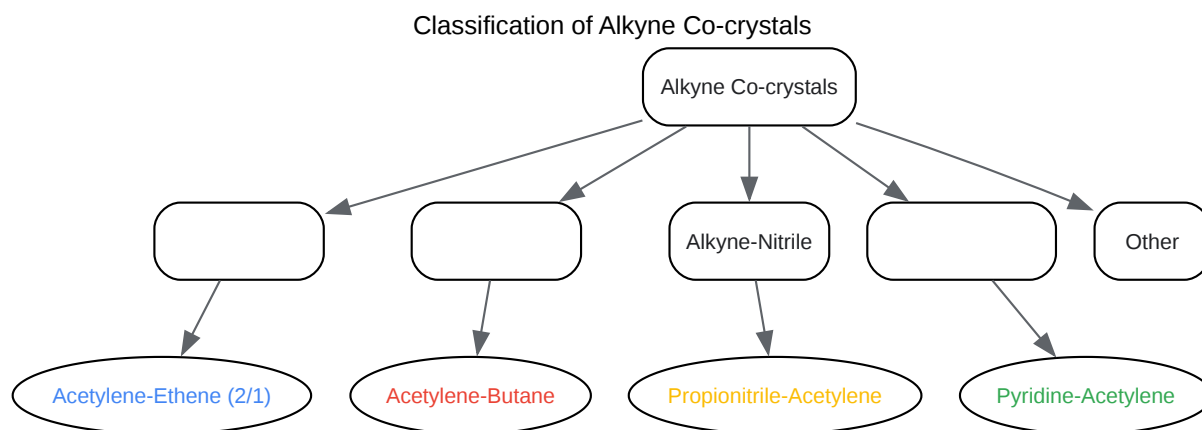
- Deposition: The gases condense on the cold substrate, forming a thin film of the co-crystal.
- Annealing: The deposited film may be annealed at a slightly higher temperature to promote crystal growth and improve sample quality.

Characterization Methods

- Raman Spectroscopy:
 - The cryostat containing the co-crystal sample is placed under a Raman microscope.
 - A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample.
 - The scattered light is collected and analyzed to obtain the Raman spectrum.
 - Shifts in the vibrational frequencies of the alkyne $\text{C}\equiv\text{C}$ bond and other characteristic peaks are analyzed to confirm co-crystal formation.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Powder X-ray Diffraction (PXRD):
 - The co-crystal sample is maintained at cryogenic temperatures.
 - An X-ray beam is directed at the sample.
 - The diffraction pattern is recorded as a function of the scattering angle (2θ).
 - The resulting diffractogram is analyzed to determine the crystal structure, including the unit cell parameters and space group.[\[2\]](#)[\[3\]](#)

Mandatory Visualizations

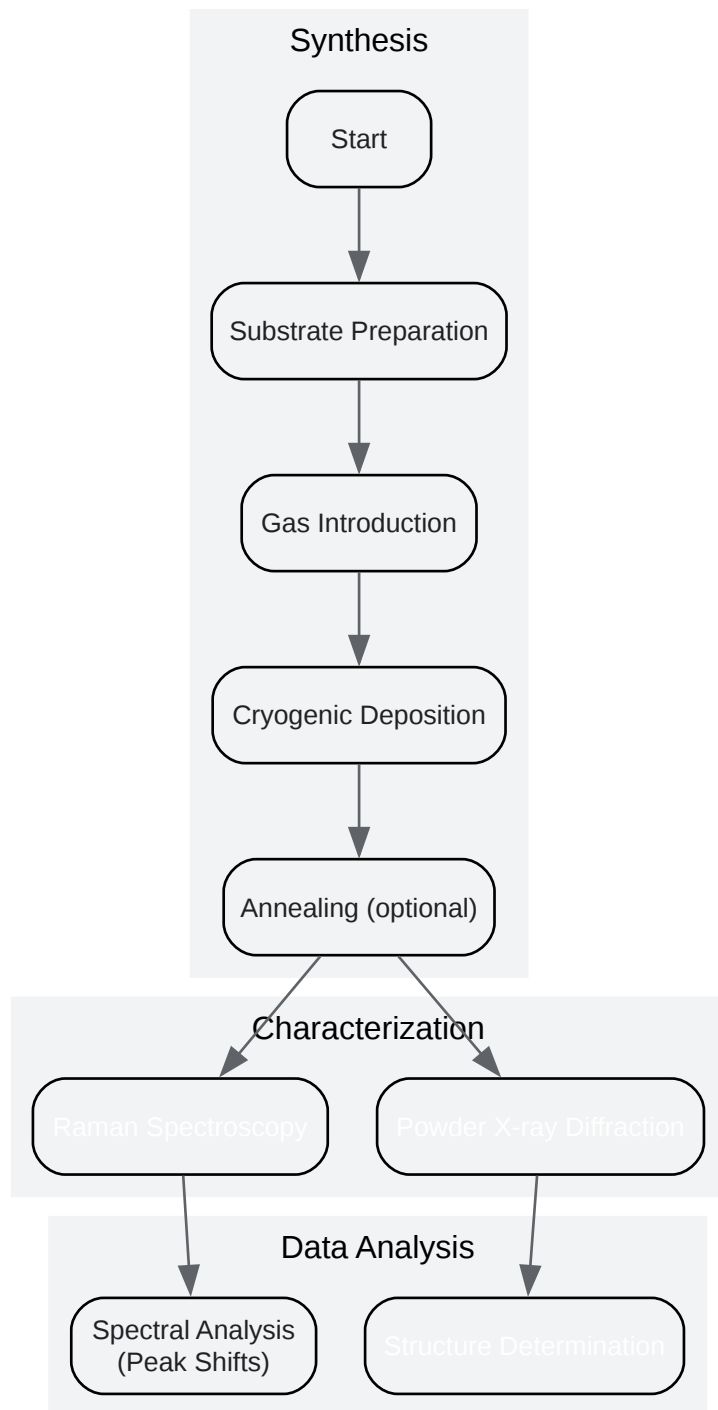
The following diagrams illustrate key concepts and workflows related to the study of alkyne-alkene co-crystals.



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Caption: A classification of alkyne co-crystals based on the co-former.

Experimental Workflow for Co-crystal Analysis

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Caption: A typical experimental workflow for the synthesis and analysis of alkyne co-crystals.

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